![molecular formula C11H12ClN3O B1299414 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide CAS No. 80028-68-8](/img/structure/B1299414.png)

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Target of action

Benzimidazole compounds are known to have a wide range of targets due to their versatile structure. They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific target of “N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action of benzimidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells by interacting with DNA or disrupting microtubule formation .

Biochemical pathways

Benzimidazole compounds can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with DNA synthesis in cancer cells, disrupt normal cell division, or inhibit enzymes involved in various biochemical reactions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole compounds can vary greatly depending on their specific structure. Some benzimidazole derivatives are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of benzimidazole compounds can include inhibition of cell growth, induction of cell death, disruption of normal cellular processes, and modulation of immune responses .

Action environment

The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .

Biochemical Analysis

Biochemical Properties

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole ring in its structure allows it to bind to nucleotides and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases and proteases, which are crucial for cellular signaling and metabolism . Additionally, the chloro-acetamide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, it can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, inhibiting their activity by forming covalent bonds with essential amino acid residues . This compound also interacts with DNA and RNA, affecting their stability and function. Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth and modulate immune responses without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with various biomolecules, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, such as glycolytic enzymes and ATP synthase, altering cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ABC transporters and localized to specific cellular compartments . The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins, which determine its accumulation in tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, such as phosphorylation and acetylation . These modifications play a crucial role in regulating its activity and ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

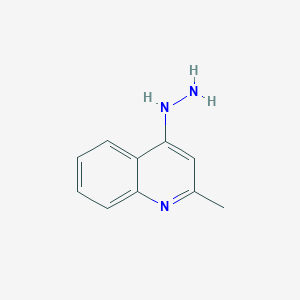

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(1H-benzoimidazol-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Formation of oxidized or reduced benzimidazole derivatives.

Hydrolysis: Formation of 2-(1H-benzoimidazol-2-yl)ethylamine and chloroacetic acid.

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide has several scientific research applications, including:

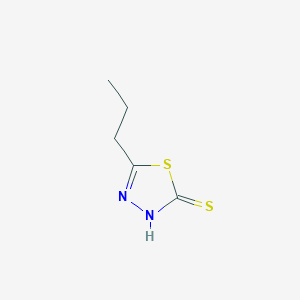

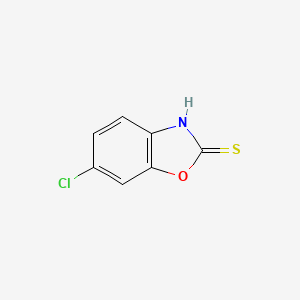

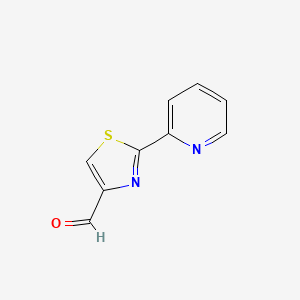

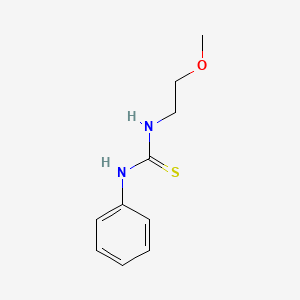

Comparison with Similar Compounds

Similar Compounds

2-(1H-Imidazol-2-yl)benzoic acid: Another benzimidazole derivative with potential biological activities.

N-(1H-Benzoimidazol-2-yl)-2-methoxy-benzamide:

Uniqueness

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other benzimidazole derivatives .

Properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-7-11(16)13-6-5-10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLTUZHPUOJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)